An In-depth Technical Guide to Azetidin-1-amine dihydrochloride
An In-depth Technical Guide to Azetidin-1-amine dihydrochloride
Executive Summary
Azetidin-1-amine dihydrochloride is a niche yet highly valuable heterocyclic building block for researchers and drug development professionals. As a strained, four-membered N-heterocycle bearing a reactive 1-amino substituent, it offers a unique three-dimensional scaffold that can impart desirable physicochemical properties to novel chemical entities. This guide provides a comprehensive overview of its properties, a plausible synthetic route, analytical characterization, applications, and detailed safety protocols, designed to empower scientists in leveraging this versatile compound in their research endeavors. The inherent ring strain of the azetidine core, combined with the nucleophilicity of the exocyclic amino group, makes it a compelling synthon for accessing complex molecular architectures.
Physicochemical and Structural Properties
Azetidin-1-amine dihydrochloride is the salt form of N-aminoazetidine, enhancing its stability and handling characteristics compared to the free base. The presence of the strained azetidine ring is a key structural feature, influencing its reactivity and conformational behavior.
| Property | Value | Source |
| CAS Number | 2060060-67-3 | |
| Molecular Formula | C₃H₁₀Cl₂N₂ | |
| Molecular Weight | 145.03 g/mol | |
| Chemical Structure | Azetidine ring with an amino group on the nitrogen atom (dihydrochloride salt) | [1] |
| SMILES | NN1CCC1.[H]Cl.[H]Cl | |
| InChI Key (Free Base) | BDIIXJCOXLQTKD-UHFFFAOYSA-N | [1] |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred |
| Solubility | Expected to be soluble in water and polar protic solvents | Inferred |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Synthesis and Purification
Proposed Synthetic Workflow
A logical synthetic route would involve the N-amination of a suitably protected azetidine, followed by deprotection and salt formation.
Caption: Proposed two-step synthesis of Azetidin-1-amine dihydrochloride.
Experimental Protocol (Hypothetical)
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N-amination: To a solution of N-Boc-azetidine in a suitable solvent (e.g., dichloromethane) at reduced temperature (0 °C), a freshly prepared solution of an N-aminating agent (e.g., monochloroamine in diethyl ether) is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material.
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Work-up and Isolation: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-Boc protected amino-azetidine intermediate.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure intermediate.
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Deprotection and Salt Formation: The purified N-Boc-N-aminoazetidine is dissolved in a minimal amount of a dry organic solvent (e.g., methanol or diethyl ether). A solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is added dropwise with stirring.
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Final Product Isolation: The resulting precipitate, Azetidin-1-amine dihydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a crystalline solid.
Analytical Characterization
The structural integrity of Azetidin-1-amine dihydrochloride should be confirmed using a suite of standard analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum (in D₂O) is expected to show two characteristic signals for the azetidine ring protons. The methylene protons adjacent to the ring nitrogen (C2 and C4) would likely appear as a triplet, while the C3 methylene protons would appear as a quintet due to coupling with the four adjacent protons. The exact chemical shifts would be downfield due to the electron-withdrawing effect of the protonated amino groups.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum (in D₂O) should display two signals corresponding to the two non-equivalent carbon atoms of the azetidine ring. The C2/C4 carbons would be shifted downfield compared to the C3 carbon.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by broad absorption bands in the 2400-3200 cm⁻¹ region, typical for amine hydrochloride salts (N-H stretching). Bands corresponding to C-H stretching and bending vibrations would also be present.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would show a parent ion peak for the free base [M+H]⁺ at an m/z corresponding to C₃H₉N₂⁺.
Applications in Research and Drug Development
The azetidine motif is a privileged scaffold in medicinal chemistry, valued for its ability to introduce conformational rigidity and improve pharmacokinetic properties such as metabolic stability and solubility.[2] Azetidin-1-amine dihydrochloride serves as a versatile building block for introducing this desirable moiety into larger molecules.
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Bioisosteric Replacement: The N-aminoazetidine core can be used as a bioisostere for other cyclic or acyclic fragments in lead optimization campaigns to fine-tune biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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Scaffold for Library Synthesis: The primary amino group provides a convenient handle for further functionalization, allowing for the rapid generation of diverse compound libraries for high-throughput screening. It can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and sulfonylation, to attach various pharmacophoric groups.
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Fragment-Based Drug Discovery (FBDD): As a small, rigid, and sp³-rich fragment, N-aminoazetidine is an attractive starting point in FBDD programs to probe the binding pockets of biological targets.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Azetidin-1-amine dihydrochloride is not publicly available, a conservative approach to safety should be adopted based on the known hazards of the parent azetidine molecule and related hydrochloride salts. Azetidine itself is classified as a flammable and corrosive substance.[3][4][5] The hydrochloride salt is known to be a skin and eye irritant.[6][7]
GHS Hazard Information (Inferred)
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract) | H335: May cause respiratory irritation |
Safe Handling Workflow
Caption: Recommended workflow for safely handling Azetidin-1-amine dihydrochloride.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[3][7]
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[7]
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Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C, as recommended by suppliers. This mitigates degradation from moisture and air.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][6]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
-
PubChemLite. Azetidin-1-amine dihydrochloride (C3H8N2). [Link]
-
Organic Chemistry Portal. Synthesis of azetidines. [Link]
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University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]
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RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. [Link]
-
Wikipedia. Azetidine. [Link]
- Azetidine Synthesis.
-
LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]
-
American Elements. 1-(oxan-4-yl)azetidin-3-amine dihydrochloride. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine. [Link]
Sources
- 1. PubChemLite - Azetidin-1-amine dihydrochloride (C3H8N2) [pubchemlite.lcsb.uni.lu]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. Azetidine - Safety Data Sheet [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
